This compound is derived from the thiazolo[5,4-c]pyridine framework, which is known for its biological activity. The presence of the pyrazine and carboxamide functional groups further enhances its potential as a pharmaceutical agent. The compound is cataloged under CAS number 1351618-53-5, which allows for its identification in chemical databases .
The synthesis of N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide typically involves several steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide can be represented by its SMILES notation: O=C(CN1CCc2nc(NC(=O)c3cnccn3)sc2C1)Nc1ccccc1
. This notation indicates the presence of various functional groups including:
The three-dimensional conformation can be studied using techniques like X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets.
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide may undergo various chemical reactions including:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action for N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is likely related to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
In vitro studies would be essential to elucidate these mechanisms further.
The physical properties of N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide include:
Chemical properties include solubility in various solvents (which would need to be experimentally determined), stability under different pH conditions, and reactivity with common reagents used in organic synthesis.
N-(5-(3-(phenylthio)propanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide has potential applications in:
Research into this compound could lead to significant advancements in drug discovery and development strategies focusing on heterocyclic compounds with therapeutic potential.
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: